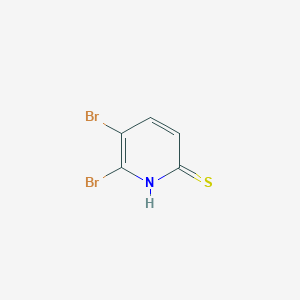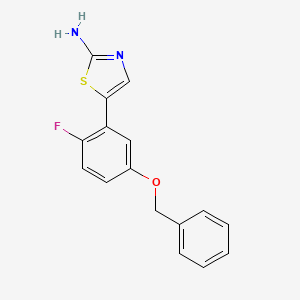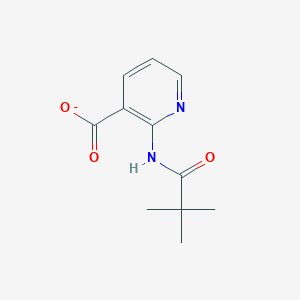
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and an amide group derived from 2,2-dimethylpropanoic acid. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate typically involves the reaction of 2,2-dimethylpropanoic acid with pyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit methionine aminopeptidase 1, affecting protein synthesis and cell growth . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl this compound: This compound has a similar structure but includes a methyl ester group instead of a carboxylate group.
2-(2,2-Dimethylpropanoylamino)pyridine-4-carboxylate: This isomer has the carboxylate group positioned at the 4-position of the pyridine ring instead of the 3-position.
Pyridinecarboxamides: These compounds share the pyridine ring and carboxamide functional group but may have different substituents and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H13N2O3- |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)/p-1 |
InChI Key |
KXLOGMIKCNUSNG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


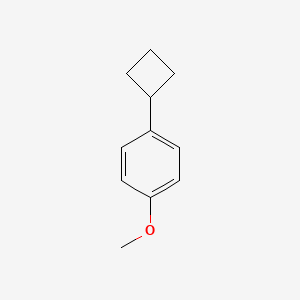
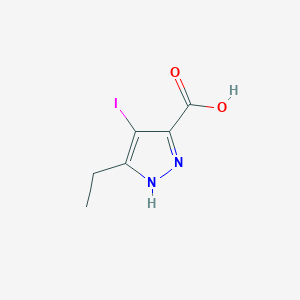
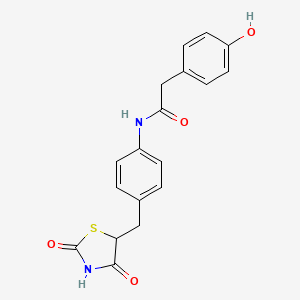
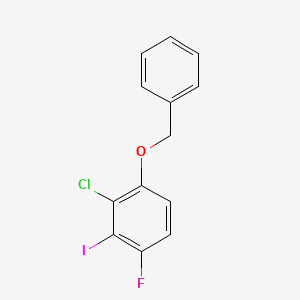
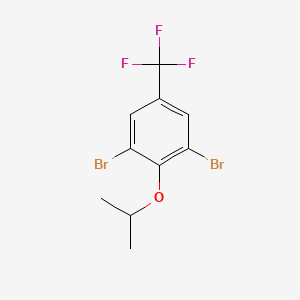
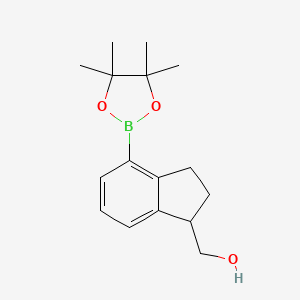
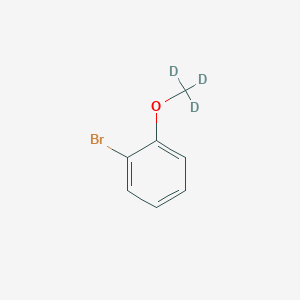
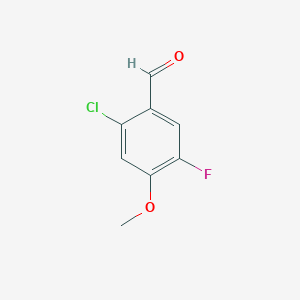
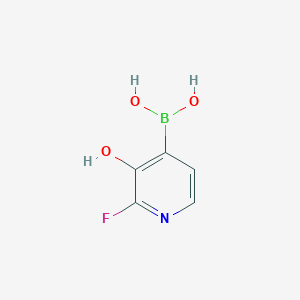
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
